molecular formula C6H9Cl3O3 B14732720 Acetic acid;3,4,4-trichlorobut-3-en-2-ol CAS No. 5851-69-4

Acetic acid;3,4,4-trichlorobut-3-en-2-ol

Cat. No.: B14732720
CAS No.: 5851-69-4
M. Wt: 235.5 g/mol
InChI Key: JGCULHOLEILVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;3,4,4-trichlorobut-3-en-2-ol is a chemical compound with the molecular formula C6H7Cl3O2 It is a derivative of acetic acid, where the hydrogen atoms in the butenol group are substituted with chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3,4,4-trichlorobut-3-en-2-ol typically involves the chlorination of butenol followed by esterification with acetic acid. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective substitution of hydrogen atoms with chlorine.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3,4,4-trichlorobut-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the chlorinated compound back to its non-chlorinated form.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid;3,4,4-trichlorobut-3-en-2-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;3,4,4-trichlorobut-3-en-2-ol involves its interaction with specific molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects. The pathways involved include the modification of proteins and nucleic acids, which can alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;3,4-dichlorobut-3-en-2-ol
  • Acetic acid;3,4,4-trifluorobut-3-en-2-ol
  • Acetic acid;3,4,4-tribromobut-3-en-2-ol

Uniqueness

Acetic acid;3,4,4-trichlorobut-3-en-2-ol is unique due to the presence of three chlorine atoms, which impart distinct chemical properties such as increased reactivity and potential for forming multiple derivatives. This makes it a valuable compound for various synthetic and industrial applications.

Properties

CAS No.

5851-69-4

Molecular Formula

C6H9Cl3O3

Molecular Weight

235.5 g/mol

IUPAC Name

acetic acid;3,4,4-trichlorobut-3-en-2-ol

InChI

InChI=1S/C4H5Cl3O.C2H4O2/c1-2(8)3(5)4(6)7;1-2(3)4/h2,8H,1H3;1H3,(H,3,4)

InChI Key

JGCULHOLEILVTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C(Cl)Cl)Cl)O.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.